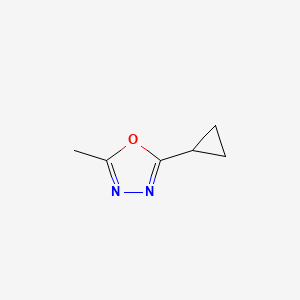

2-Cyclopropyl-5-methyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-7-8-6(9-4)5-2-3-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKNOXRPEGEVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271616 | |

| Record name | 1,3,4-Oxadiazole, 2-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797986-19-6 | |

| Record name | 1,3,4-Oxadiazole, 2-cyclopropyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1797986-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropyl 5 Methyl 1,3,4 Oxadiazole and Its Derivatives

Classical Approaches to 1,3,4-Oxadiazole (B1194373) Ring Construction

The formation of the 1,3,4-oxadiazole ring is typically achieved through cyclization reactions that form the core five-membered heterocycle. Several reliable and widely used methods have been developed over the years.

A primary and versatile method for synthesizing 1,3,4-oxadiazoles involves the reaction of carboxylic acid hydrazides with various acylating agents, followed by cyclodehydration. nih.goveurekajournals.com This approach allows for the introduction of diverse substituents at the 2- and 5-positions of the oxadiazole ring. The reaction typically proceeds by first forming a 1,2-diacylhydrazine intermediate, which then undergoes intramolecular cyclization promoted by a dehydrating agent. nih.gov

Commonly used reagents for this transformation are listed in the table below.

| Dehydrating Agent | Description |

| Phosphorus Oxychloride (POCl₃) | A strong dehydrating agent frequently used for the cyclization of diacylhydrazines. nih.govnih.gov |

| Thionyl Chloride (SOCl₂) | Another effective reagent for promoting the cyclodehydration step. nih.govmdpi.com |

| Polyphosphoric Acid (PPA) | Often used as both a solvent and a dehydrating agent at elevated temperatures. eurekajournals.commdpi.com |

| Triflic Anhydride (B1165640) ((CF₃SO₂)₂O) | A powerful reagent that can effect cyclization under milder conditions. nih.govmdpi.com |

The general mechanism involves the activation of the carbonyl oxygen of one acyl group by the dehydrating agent, followed by nucleophilic attack from the nitrogen atom of the other acyl group, leading to ring closure and subsequent elimination of water.

The most direct and frequently employed route to 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of stable 1,2-diacylhydrazine precursors. mdpi.com This method is popular due to the accessibility of the diacylhydrazine starting materials, which can be synthesized from the reaction of a hydrazide with an acid chloride or carboxylic acid. nih.govnih.gov The subsequent intramolecular cyclization is facilitated by a range of dehydrating agents that promote the elimination of a water molecule. nih.gov

A variety of reagents have been successfully used to effect this transformation, each with its own advantages concerning reaction conditions and substrate scope. nih.govmdpi.comnih.gov

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Heating, often neat or in a solvent like toluene | nih.govnih.gov |

| Thionyl Chloride (SOCl₂) | Refluxing conditions | mdpi.com |

| Sulfuric Acid (H₂SO₄) | Concentrated acid, often at elevated temperatures | nih.govnih.gov |

| Burgess Reagent | Milder conditions, suitable for sensitive substrates | mdpi.com |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Effective cyclodehydration, with yields improved by an acetic acid additive | rsc.org |

The choice of reagent can influence the reaction yield and compatibility with other functional groups present in the molecule. For instance, milder reagents like the Burgess reagent or XtalFluor-E are preferred for substrates with sensitive functionalities. mdpi.comrsc.org

An alternative pathway to the 1,3,4-oxadiazole ring involves the oxidative cyclization of N-acylhydrazones. nih.gov These starting materials are readily prepared by the condensation of an aldehyde with a carboxylic acid hydrazide. organic-chemistry.orgresearchgate.net This method is advantageous as it often proceeds under mild conditions and tolerates a wide array of functional groups. organic-chemistry.org The reaction involves an intramolecular cyclization coupled with an oxidation step, which can be promoted by various oxidizing agents. rsc.orgsemanticscholar.org

Several oxidizing systems have been developed for this transformation. Stoichiometric molecular iodine in the presence of a base like potassium carbonate provides a practical, transition-metal-free option. organic-chemistry.orgresearchgate.net Other successful reagents include chloramine-T, hypervalent iodine compounds, and electrochemical methods. nih.govacs.org Recently, catalyst-free, photo-mediated oxidative cyclization reactions have also been reported, offering an environmentally benign approach that uses molecular oxygen as the oxidant. rsc.orgsemanticscholar.orgrsc.org

| Oxidizing System | Key Features | Reference |

| I₂ / K₂CO₃ | Transition-metal-free, practical, and scalable. | organic-chemistry.orgresearchgate.net |

| Chloramine-T | Effective for oxidative cyclization, can be used with microwave irradiation. | nih.gov |

| Hypervalent Iodine Reagents | Includes reagents like (diacetoxyiodo)benzene. | rsc.org |

| Photo-mediated (catalyst-free) | Uses UV light and molecular oxygen; no additives required. | rsc.orgsemanticscholar.org |

| Electrochemical Oxidation | Performed under mild conditions, avoids chemical oxidants. | acs.org |

When synthesizing unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles, controlling the regioselectivity of the cyclization is crucial. Regioselective methods ensure that the desired constitutional isomer is formed preferentially. Such control can be achieved by using starting materials where the pathway to cyclization is unambiguous.

One effective strategy involves the use of thiosemicarbazide (B42300) intermediates. acs.orgnih.gov Depending on the cyclizing reagent used, the reaction can be directed to form either a 2-amino-1,3,4-oxadiazole or a 2-amino-1,3,4-thiadiazole. acs.orgnih.govscribd.com For instance, using reagents like EDC·HCl favors the formation of the oxadiazole ring through a desulfurative cyclization. acs.org This reagent-based control over the cyclization path allows for a diversity-oriented synthesis from a common intermediate. acs.orgnih.gov

Another approach involves acid-catalyzed regioselective cyclization of precursors like alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides, which can lead to either 1,3,4-thiadiazoles or 1,3,4-oxadiazoles depending on the specific reaction conditions and solvents employed. acs.org

Targeted Synthesis of 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole and Closely Related Structures

The synthesis of a specific compound like 2-cyclopropyl-5-methyl-1,3,4-oxadiazole typically involves a rational, multi-step sequence designed to install the desired cyclopropyl (B3062369) and methyl groups at the C2 and C5 positions of the oxadiazole ring.

A plausible and efficient synthesis for 2-cyclopropyl-5-methyl-1,3,4-oxadiazole can be adapted from established procedures for analogous structures. orientjchem.org A common strategy involves preparing an N-acylhydrazone or a 1,2-diacylhydrazine intermediate that already contains the cyclopropyl and acetyl moieties, followed by a final cyclization step.

One such synthetic route could begin with the reaction of cyclopropanecarboxylic hydrazide with an acetylating agent like acetic anhydride or acetyl chloride. This would form the key intermediate, 1-acetyl-2-(cyclopropanecarbonyl)hydrazine. The subsequent step is the cyclodehydration of this diacylhydrazine. This is a standard method for forming 2,5-disubstituted 1,3,4-oxadiazoles. orientjchem.org The cyclization can be effectively carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under heating. nih.govnih.gov

An analogous five-step synthesis has been reported for the related compound 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which also culminates in a cyclization step to form the oxadiazole ring. orientjchem.org In that synthesis, the final ring closure of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide was achieved using a reagent system of triphenylphosphine, triethylamine, and carbon tetrachloride in acetonitrile (B52724) at 100°C. orientjchem.org This demonstrates the feasibility of constructing the 5-methyl-1,3,4-oxadiazole core from an appropriate N'-acetyl hydrazide precursor.

Intramolecular Dehydration-Cyclization Processes

A primary and widely utilized method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the intramolecular cyclodehydration of 1,2-diacylhydrazines. nih.govnih.gov This process involves the elimination of a water molecule from the 1,2-diacylhydrazine precursor, leading to the formation of the stable 1,3,4-oxadiazole ring. The reaction is typically facilitated by a dehydrating agent. nih.gov

The general mechanism involves the protonation of one of the carbonyl oxygens of the diacylhydrazine, followed by a nucleophilic attack from the other carbonyl oxygen. Subsequent dehydration leads to the formation of the 1,3,4-oxadiazole ring. The stability of the resulting aromatic oxadiazole ring is a key driving force for this reaction.

Specific Reagent Systems in Cyclization Reactions

A variety of dehydrating agents and reagent systems have been developed to effect the intramolecular cyclization of 1,2-diacylhydrazines to 1,3,4-oxadiazoles. The choice of reagent can significantly influence the reaction conditions, yields, and substrate scope.

Commonly employed cyclodehydration reagents include:

Phosphorus Oxychloride (POCl₃): This is one of the most frequently used reagents for this transformation. nih.govnih.gov

Thionyl Chloride (SOCl₂): Another effective dehydrating agent for the synthesis of 1,3,4-oxadiazoles. nih.gov

Triflic Anhydride ((CF₃SO₂)₂O): A powerful dehydrating agent that can promote cyclization under mild conditions. nih.gov

Burgess Reagent: Known for its mild and selective dehydration capabilities. nih.gov

XtalFluor-E ([Et₂NSF₂]BF₄): A newer generation cyclodehydration agent that has been shown to be effective, with the addition of acetic acid sometimes improving yields. rsc.orgrsc.org

Sulfuryl Fluoride (SO₂F₂): A simple and practical reagent for the dehydrative cyclization of 1,2-diacylhydrazines under metal-free and mild conditions. researchgate.net

The selection of a particular reagent system often depends on the specific substituents on the 1,2-diacylhydrazine and the desired reaction conditions.

Green Chemistry and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for the synthesis of 1,3,4-oxadiazoles. These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Organic Synthesis of 1,3,4-Oxadiazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. benthamdirect.comresearchgate.net These benefits include dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. benthamdirect.comresearchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully achieved using microwave irradiation. benthamdirect.comresearchgate.nettandfonline.com

For instance, the reaction of hydrazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can be significantly accelerated under microwave irradiation. tandfonline.com This method has been shown to be applicable to a wide range of substrates, affording the desired 1,3,4-oxadiazoles in good to excellent yields in a fraction of the time required for conventional heating. tandfonline.com

| Entry | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 3-Methylazulen-1-carboxyhydrazide and Benzoic Acid | POCl₃, Microwave | 10 min | 85 | tandfonline.com |

| 2 | 3-Methylazulen-1-carboxyhydrazide and 4-Chlorobenzoic Acid | POCl₃, Microwave | 12 min | 82 | tandfonline.com |

| 3 | Isoniazid and various Aromatic Aldehydes | DMF, Microwave (300W) | 3 min | - | nih.gov |

| 4 | Hydrazide Analogues and Substituted Aromatic Aldehydes | Sodium Bisulfite, Ethanol-Water, Microwave | - | - | wjarr.com |

Solvent-Free Reaction Conditions and Mechanochemical Syntheses

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic issues associated with solvent use, separation, and disposal. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully demonstrated under solvent-free conditions, often in conjunction with microwave irradiation or mechanochemical methods. nih.govwjarr.com

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. A mechanochemical approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been reported, providing an environmentally benign pathway to these compounds. organic-chemistry.org

Catalyst-Free and Transition Metal-Catalyzed Oxidative Annulations

The development of catalyst-free synthetic methods is highly desirable from a green chemistry perspective, as it avoids the use of often toxic and expensive metal catalysts. Catalyst-free, photo-mediated oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles has been reported. rsc.orgrsc.orgresearchgate.net This method is noteworthy as it does not require any additives such as bases, strong oxidants, or photocatalysts, which are often necessary in other oxidative cyclization protocols. rsc.orgrsc.org

Stoichiometric molecular iodine has also been shown to mediate a practical and transition-metal-free oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles in the presence of potassium carbonate. organic-chemistry.org

Conversely, transition metal-catalyzed reactions can offer high efficiency and selectivity. Copper-catalyzed one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via dual oxidation has been developed. nih.govacs.org This method utilizes molecular oxygen as the terminal oxidant, making it an attractive green alternative. nih.gov A simple and efficient cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen has also been reported for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives in high yields. organic-chemistry.org

| Entry | Catalyst/Mediator | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None (Photo-mediated) | Bis-p-pyridinium benzoyl hydrazone | DMSO, UV (342 nm), 4h | 87 | rsc.org |

| 2 | I₂ | Acylhydrazones | K₂CO₃ | Good to excellent | organic-chemistry.org |

| 3 | CuCl | Hydrazide and Arylacetic Acid | DMF, 120 °C, 4h, O₂ | 92 | nih.gov |

| 4 | Fe(III)/TEMPO | Aroyl Hydrazones | O₂ | High | organic-chemistry.org |

Ultrasound-Assisted Synthetic Approaches

Ultrasound irradiation has been utilized as another green chemistry tool to accelerate organic reactions. The synthesis of 1,3,4-oxadiazole derivatives has been achieved using ultrasound assistance, often leading to shorter reaction times and higher yields compared to conventional methods. semanticscholar.orgnih.gov For example, an ultrasound-assisted procedure for the synthesis of 1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen (B1215507) bromide has been reported, producing the desired products in high yields. semanticscholar.org Another study describes an ultrasound-assisted, low-solvent, and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

Increasing the molecular complexity of 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole derivatives is essential for modulating their physicochemical properties and biological activity. This is achieved through two primary approaches: modifying the central 1,3,4-oxadiazole core after its formation or strategically introducing the cyclopropyl and methyl groups during the initial synthetic design.

While direct functionalization of the carbon atoms on the 1,3,4-oxadiazole ring is challenging, the introduction of reactive handles at these positions during synthesis provides a versatile platform for subsequent derivatization. Key strategies involve the synthesis of 2-amino or 2-mercapto-1,3,4-oxadiazole intermediates, which can then be elaborated to enhance molecular complexity.

Amino Group Functionalization: The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a common strategy. jchemrev.com This is often achieved through the oxidative cyclization of acyl thiosemicarbazides using reagents like 1,3-dibromo-5,5-dimethylhydantoin. jchemrev.com Once installed, the amino group serves as a nucleophilic handle for a wide array of transformations, including acylation, alkylation, and formation of Schiff bases, allowing for the attachment of diverse structural motifs.

Thiol Group Functionalization: An alternative approach is the preparation of 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.com This is typically accomplished by reacting an acyl hydrazide with carbon disulfide in a basic medium, followed by acidification. jchemrev.com The resulting thiol group can be readily alkylated or oxidized, providing access to a variety of thioether and sulfonyl derivatives, thereby expanding the chemical space around the oxadiazole core.

These methods, by creating functionalizable intermediates, allow for the late-stage introduction of diverse substituents, which is a powerful tool in medicinal chemistry for optimizing lead compounds.

The most direct and widely employed strategy for synthesizing 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole involves the construction of the heterocyclic ring from acyclic precursors that already contain the cyclopropyl and methyl groups. This approach ensures precise control over the substitution pattern. The cornerstone of this method is the cyclodehydration of 1,2-diacylhydrazine intermediates.

The common pathway involves two main precursors: one providing the cyclopropylcarbonyl moiety and the other providing the acetyl (methyl) moiety. These are typically derived from cyclopropanecarboxylic acid and acetic acid, respectively.

Key Synthetic Routes:

Reaction of Acid Hydrazides with Acylating Agents: A prevalent method involves the acylation of an acid hydrazide. For the target compound, this can be achieved in two ways:

Acylation of cyclopropanecarboxylic acid hydrazide with an acetylating agent (e.g., acetyl chloride or acetic anhydride).

Acylation of acetic acid hydrazide (acetohydrazide) with a cyclopropylcarbonylating agent (e.g., cyclopropanecarbonyl chloride).

Cyclodehydration Step: The resulting 1-(cyclopropanecarbonyl)-2-acetylhydrazine intermediate is then cyclized using a dehydrating agent. A wide variety of reagents can effect this transformation, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), thionyl chloride, and triflic anhydride. nih.govnih.gov This step involves the intramolecular nucleophilic attack of the amide oxygen and subsequent elimination of water to form the stable 1,3,4-oxadiazole ring.

A related synthesis reported in the literature for a more complex derivative, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, illustrates this principle. orientjchem.org In that case, the N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide intermediate was cyclized using a system of triphenylphosphine, triethylamine, and carbon tetrachloride, demonstrating the versatility of available cyclization methods. orientjchem.org

The table below summarizes the common precursor combinations and cyclodehydration agents used in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which is directly applicable to the synthesis of the title compound.

| Precursor 1 | Precursor 2 | Intermediate | Common Cyclodehydration Agents | Reference |

|---|---|---|---|---|

| Cyclopropanecarboxylic acid hydrazide | Acetyl chloride | 1-Acetyl-2-(cyclopropanecarbonyl)hydrazine | POCl₃, PPA, SOCl₂ | nih.govnih.gov |

| Acetic acid hydrazide | Cyclopropanecarbonyl chloride | 1-Acetyl-2-(cyclopropanecarbonyl)hydrazine | POCl₃, PPA, Burgess Reagent | orientjchem.orgopenmedicinalchemistryjournal.com |

| Cyclopropanecarboxylic acid | Acetic acid hydrazide | 1-Acetyl-2-(cyclopropanecarbonyl)hydrazine | POCl₃, HATU, TBTU | openmedicinalchemistryjournal.comluxembourg-bio.com |

The following table details various research findings on the conditions for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, showcasing the range of applicable methodologies.

| Methodology | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Classical Cyclodehydration | Acid hydrazide, carboxylic acid, POCl₃, reflux | Widely used, effective for many substrates. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Monoaryl hydrazides, acid chlorides, HMPA, microwave irradiation | Fast reaction times, good to excellent yields, no acid catalyst required. | jchemrev.com |

| Oxidative Cyclization | Aroyl hydrazones, Fe(III)/TEMPO catalyst, O₂ | Metal-catalyzed, broad scope, good functional group tolerance. | organic-chemistry.org |

| Mechanochemical Synthesis | N-acylbenzotriazoles, acylhydrazides, triphenylphosphine, TCCA, ball milling | Environmentally benign, solvent-free, rapid synthesis. | organic-chemistry.org |

| Uronium Coupling Reagent | Thiosemicarbazide intermediate, TBTU, DIEA, DMF, 50 °C | Mild conditions, simple work-up, suitable for amino-oxadiazoles. | luxembourg-bio.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Cyclopropyl 5 Methyl 1,3,4 Oxadiazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR analyses provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H-NMR spectrum of 2-cyclopropyl-5-methyl-1,3,4-oxadiazole is anticipated to exhibit characteristic signals corresponding to the cyclopropyl (B3062369) and methyl protons. Based on the analysis of the analogue, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, the methyl group protons attached to the oxadiazole ring are expected to appear as a sharp singlet. orientjchem.org The cyclopropyl protons would likely present as a more complex set of multiplets in the aliphatic region of the spectrum due to their distinct chemical environments and spin-spin coupling interactions.

Expected ¹H-NMR Data for 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole

This table is predictive, based on analogous compounds.

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | ~2.5 | Singlet |

| Cyclopropyl (CH) | Multiplet | |

| Cyclopropyl (CH₂) | Multiplet |

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. For 2-cyclopropyl-5-methyl-1,3,4-oxadiazole, distinct signals are expected for the two carbons of the oxadiazole ring, the methyl carbon, and the carbons of the cyclopropyl group. The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring typically resonate in the downfield region of the spectrum, often between 150 and 165 ppm. mdpi.com

Expected ¹³C-NMR Data for 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole

This table is predictive, based on analogous compounds.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=N (Oxadiazole) | ~160-165 |

| C-CH₃ (Oxadiazole) | ~150-155 |

| Methyl (CH₃) | ~10-15 |

| Cyclopropyl (CH) | ~5-10 |

| Cyclopropyl (CH₂) | ~5-10 |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in the molecule. The IR spectrum of 2-cyclopropyl-5-methyl-1,3,4-oxadiazole is expected to show distinct absorption bands corresponding to the C=N, C-O-C, and C-H bonds. The stretching vibration of the C=N bond within the oxadiazole ring is a key diagnostic peak.

Expected IR Absorption Bands for 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole

This table is predictive, based on analogous compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Cyclopropyl) | ~3000-3100 | Medium |

| C-H (Methyl) | ~2850-2960 | Medium |

| C=N (Oxadiazole) | ~1610-1650 | Strong |

| C-O-C (Oxadiazole) | ~1020-1070 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, which can further confirm its structure. For 2-cyclopropyl-5-methyl-1,3,4-oxadiazole, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the cyclopropyl and methyl substituents from the oxadiazole ring. In the analysis of an analogue, the molecular ion peak was observed, confirming the successful synthesis of the target structure. orientjchem.org

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for verifying the empirical formula of the synthesized molecule. For a newly synthesized compound, the experimentally determined percentages of C, H, and N should be in close agreement with the theoretically calculated values for the proposed molecular formula. For the analogue 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, the calculated and found values for C, H, and N were reported to be in good agreement, thus confirming its stoichiometric composition. orientjchem.org

Theoretical Elemental Composition of 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole (C₆H₈N₂O)

| Element | Theoretical Percentage |

| Carbon (C) | 58.05% |

| Hydrogen (H) | 6.50% |

| Nitrogen (N) | 22.57% |

| Oxygen (O) | 12.89% |

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action for 2 Cyclopropyl 5 Methyl 1,3,4 Oxadiazole Derivatives

General Principles of 1,3,4-Oxadiazole (B1194373) Structure-Activity Relationships

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is often employed as a bioisostere for amide and ester groups, a strategy that can enhance metabolic stability and improve pharmacokinetic profiles. The biological activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives, such as those of 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole, is profoundly influenced by the nature of the substituents at these positions.

The substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring are crucial in defining the molecule's interaction with biological targets. For instance, the introduction of different aryl or alkyl groups can modulate the compound's lipophilicity, electronic distribution, and steric bulk, all of which are critical for target binding. In the case of 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole, the cyclopropyl (B3062369) group at the C2 position and the methyl group at the C5 position are the foundational substituents. Modifications to these groups or the introduction of further substitutions on them would be the primary focus of SAR studies.

Research on a wide array of 1,3,4-oxadiazole derivatives has revealed several general SAR principles:

Influence of Substituents on Antimicrobial Activity: The type and position of substituents on any aryl rings attached to the oxadiazole core significantly impact antimicrobial efficacy. Generally, electron-withdrawing groups on an aryl substituent can enhance activity. mdpi.com The presence of an additional heterocyclic ring linked to the 1,3,4-oxadiazole can also boost the antimicrobial effect. mdpi.com

Anti-inflammatory and Analgesic Properties: Studies have shown that derivatives with halogen substituents attached to an aryl ring at the 5-position of the oxadiazole can exhibit significant anti-inflammatory and analgesic activities. nih.gov

Anticancer Activity: For anticancer applications, the nature of the substituent at the 5-position of the oxadiazole ring has been shown to be a key determinant of cytotoxicity. For example, in some series of compounds, the presence of a 3,4-dimethoxyphenyl or a 4-chlorophenyl group enhances anti-inflammatory activity, which is often linked to anticancer mechanisms. nih.gov

The 1,3,4-oxadiazole nucleus itself is a key pharmacophore due to its ability to participate in hydrogen bonding and its favorable metabolic profile. tandfonline.com The relative orientation of the substituents at the C2 and C5 positions is a critical factor in how the molecule presents itself to a biological target. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Derivation and Application of Molecular Descriptors in QSAR

In QSAR studies of 1,3,4-oxadiazole derivatives, a wide range of molecular descriptors are employed to quantify the structural features of the molecules. These descriptors can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies.

Steric descriptors: These quantify the size and shape of the molecule.

Hydrophobic descriptors: These measure the lipophilicity of the compound.

For instance, a QSAR study on the antioxidant activity of 1,3,4-oxadiazole derivatives identified that descriptors related to atomic mass and molecular symmetry were positively correlated with antioxidant activity. casjournal.org Another study on the free radical scavenging activities of 1,3,4-oxadiazoles found that the sum of e-state descriptors for the strength of potential hydrogen bonds and the topological radius were crucial influencing factors. semanticscholar.orgmdpi.com

The table below provides examples of molecular descriptors that have been used in QSAR studies of 1,3,4-oxadiazole derivatives and their general significance.

| Descriptor Category | Example Descriptors | Significance in SAR |

| Electronic | GATS2m (Geary autocorrelation of lag 2, weighted by mass) | Positively correlated with antioxidant activity, suggesting that increased atomic mass contributes to higher efficacy. casjournal.org |

| E3s (3rd component accessibility of s-state) | Positively correlated with antioxidant activity, indicating the importance of electronic accessibility. casjournal.org | |

| Topological | SHBint9 (Sum of e-state descriptors for strength of potential hydrogen bonds of path length 9) | Crucial for free radical scavenging activities, highlighting the role of hydrogen bonding potential. semanticscholar.orgmdpi.com |

| topoRadius (Topological radius) | A key descriptor influencing free radical scavenging, related to molecular size and shape. semanticscholar.orgmdpi.com | |

| Steric | S_1278, S_751 (Steric field descriptors at specific grid points) | Important for antiproliferative activity, indicating that the size and shape of substituents at particular locations are critical. mdpi.comnih.gov |

Predictive Modeling and Statistical Validation in SAR Studies

The development of a robust and predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

Various statistical methods are employed to build QSAR models for 1,3,4-oxadiazole derivatives, including:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. casjournal.org

k-Nearest Neighbor (kNN): A non-parametric method that classifies a compound based on the properties of its closest neighbors in the descriptor space.

Once a model is built, it must be rigorously validated to ensure its reliability. Common validation metrics include:

Coefficient of determination (R²): Indicates the goodness of fit of the model for the training set.

Leave-one-out cross-validated R² (q²): A measure of the model's internal predictive ability.

Predictive R² (pred_r²): Evaluates the model's ability to predict the activity of an external test set.

A QSAR model is generally considered acceptable if R² > 0.6, q² > 0.5, and pred_r² > 0.5. The following table summarizes the statistical validation parameters from a representative 3D-QSAR study on antiproliferative 1,2,4-oxadiazole (B8745197) derivatives, which provides a relevant comparison for the 1,3,4-oxadiazole class.

| Statistical Parameter | Value | Interpretation |

| Correlation coefficient (r) | 0.9334 | Indicates a strong correlation between the predicted and observed activities. |

| Squared correlation coefficient (r²) | 0.8713 | Shows that the model explains a high percentage of the variance in the biological activity. |

| Internal predictivity (q²) | 0.7445 | Demonstrates good internal predictive power of the model. |

| External predictivity (pred_r²) | 0.8109 | Confirms the model's ability to accurately predict the activity of new compounds. |

(Data adapted from a 3D-QSAR study on antiproliferative oxadiazole derivatives mdpi.comnih.gov)

Computational Approaches to Molecular Interactions and Biological Activity

Computational methods, such as molecular docking and quantum chemical calculations, provide invaluable insights into the molecular mechanisms of action of 1,3,4-oxadiazole derivatives at the atomic level.

Molecular Docking Simulations for Ligand-Target Binding Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to understand the binding modes of 1,3,4-oxadiazole derivatives with their protein targets and to elucidate the key molecular interactions responsible for their biological activity.

Docking studies have been successfully applied to various classes of 1,3,4-oxadiazole derivatives, revealing important interactions such as:

Hydrogen Bonding: The nitrogen atoms of the 1,3,4-oxadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a protein.

Hydrophobic Interactions: Aryl or alkyl substituents on the oxadiazole ring can engage in hydrophobic interactions with nonpolar residues of the target protein, contributing to binding affinity.

π-π Stacking: Aromatic rings on the substituents can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

For example, molecular docking studies of 1,3,4-oxadiazole derivatives as potential antibacterial agents targeting peptide deformylase have shown that the oxadiazole ring and other functional groups can form multiple hydrogen bonds with the active site residues. nih.gov Similarly, docking simulations of 1,3,4-oxadiazole derivatives into the active site of the GABAA receptor have helped to rationalize their anticonvulsant activity by identifying key hydrogen bond interactions. semanticscholar.org

The following table illustrates the types of interactions observed in molecular docking studies of 1,3,4-oxadiazole derivatives with various biological targets.

| Biological Target | Key Interacting Residues | Types of Interactions |

| Peptide Deformylase (Antibacterial) | Gly, Ile, Cys | Hydrogen bonding, hydrophobic interactions nih.gov |

| GABAA Receptor (Anticonvulsant) | Glu52, Ser51, Val53 | Hydrogen bonding semanticscholar.org |

| VEGFR2 (Anticancer) | Cys919, Asp1046 | Hydrogen bonding, hydrophobic interactions nih.gov |

| 5-HT1A Receptor (Antidepressant) | Asp116, Tyr390, Ser199 | Hydrogen bonding, π-π stacking rsc.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can provide detailed information about orbital energies, charge distributions, and other electronic properties that govern a molecule's behavior.

For 1,3,4-oxadiazole derivatives, DFT calculations are used to:

Analyze Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Calculate Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how a molecule will interact with its biological target. For 1,3,4-oxadiazoles, the nitrogen atoms are typically the most electron-rich regions.

Determine Reactivity Descriptors: DFT calculations can be used to compute various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity.

A study employing DFT to investigate 1,3,4-oxadiazole derivatives as potential inhibitors of VEGFR2 found that compounds with a smaller HOMO-LUMO gap were more chemically reactive. mdpi.comnih.gov This increased reactivity was correlated with better inhibitory activity.

The table below presents key electronic properties derived from quantum chemical calculations for 1,3,4-oxadiazole derivatives and their implications for biological activity.

| Electronic Property | Description | Implication for Biological Activity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher HOMO energy indicates a greater tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower LUMO energy suggests a greater ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution. | Identifies electron-rich and electron-poor regions, which are potential sites for intermolecular interactions. |

In Silico Tools for Biological Pathway and Interaction Prediction

In the study of 2-cyclopropyl-5-methyl-1,3,4-oxadiazole and its derivatives, in silico tools are indispensable for predicting their interactions with biological targets and forecasting their pharmacokinetic profiles. Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a protein target. For instance, software such as AutoDock Vina is frequently employed to dock 1,3,4-oxadiazole derivatives into the active sites of specific enzymes. This process helps in understanding the binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's biological activity. Visualization tools like Discovery Studio are used in conjunction with docking software to prepare the protein for docking by removing unwanted molecules and to analyze the resulting ligand-protein complexes.

Beyond predicting binding, computational tools are also used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives. Web-based platforms like SwissADME and preADMET are utilized to predict a compound's drug-likeness, pharmacokinetic properties, and potential toxicity. These predictions are vital in the early stages of drug discovery to identify candidates with favorable profiles for oral bioavailability and reduced toxicity. Furthermore, software like Chem 3D is used for energy minimization of the designed compound structures to ensure they are in a stable conformation before performing docking studies. Collectively, these in silico methods provide a rational basis for the design and optimization of novel 2-cyclopropyl-5-methyl-1,3,4-oxadiazole derivatives with desired biological activities.

Mechanisms of Observed Biological Activities for 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole Derivatives

Mechanisms of Antimicrobial Activity

The antimicrobial action of 2-cyclopropyl-5-methyl-1,3,4-oxadiazole derivatives is often attributed to the inhibition of specific enzymes essential for microbial survival. A primary mechanism, particularly against fungal pathogens, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol that maintains the integrity and functionality of the fungal cell membrane. By inhibiting CYP51, these oxadiazole derivatives disrupt the ergosterol synthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disruption compromises the fungal cell membrane's structure and function, ultimately leading to cell death.

In the context of antibacterial activity, a different mechanism has been proposed. Some derivatives have been suggested to inhibit the transpeptidase enzyme. This enzyme is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. Inhibition of transpeptidase weakens the cell wall, making the bacterium susceptible to osmotic lysis and leading to its death. This mechanism is analogous to that of well-known β-lactam antibiotics.

The following table summarizes the key antimicrobial mechanisms and the enzymes targeted by 1,3,4-oxadiazole derivatives.

| Mechanism of Action | Target Enzyme | Effect | Microorganism Type |

| Inhibition of Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51) | Disruption of fungal cell membrane integrity | Fungi |

| Inhibition of Cell Wall Synthesis | Transpeptidase | Weakening of the bacterial cell wall | Bacteria |

Mechanisms of Insecticidal and Antimitotic Activity

Derivatives of 1,3,4-oxadiazole have demonstrated notable insecticidal and antimitotic activities through distinct molecular mechanisms.

The antimitotic activity of this class of compounds is primarily attributed to their ability to interfere with the dynamics of microtubules. rsc.orgresearchgate.netnih.gov Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of tubulin polymerization. researchgate.netnih.gov By binding to tubulin, these compounds prevent its assembly into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. The disruption of microtubule formation leads to a halt in the cell cycle, specifically in the G2/M phase. rsc.orgresearchgate.net This prolonged cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells. rsc.orgnih.gov Molecular docking studies have suggested that some of these derivatives bind to the colchicine (B1669291) binding site on tubulin, thereby exerting their inhibitory effect on microtubule assembly. nih.govnih.gov

The table below outlines the mechanisms associated with the insecticidal and antimitotic activities of 1,3,4-oxadiazole derivatives.

| Biological Activity | Mechanism of Action | Molecular Target/Effect |

| Insecticidal | Cellular Damage | Destruction of mitochondria and nuclear membranes in midgut cells acs.org |

| Enzyme Inhibition | Inhibition of carboxylesterase acs.org | |

| Biosynthesis Inhibition | Inhibition of chitin (B13524) synthesis nih.gov | |

| Antimitotic | Inhibition of Microtubule Formation | Inhibition of tubulin polymerization rsc.orgresearchgate.netnih.gov |

| Cell Cycle Arrest | Arrest of the cell cycle in the G2/M phase rsc.orgresearchgate.net | |

| Apoptosis Induction | Activation of apoptotic pathways rsc.orgnih.gov |

Mechanisms of Other Pharmacological Properties (e.g., Enzyme Inhibition)

Beyond their antimicrobial and cytotoxic effects, 1,3,4-oxadiazole derivatives have been investigated for their inhibitory activity against a range of other enzymes, indicating a broad pharmacological potential.

One notable area of investigation is their role as inhibitors of enzymes implicated in cancer progression. For example, certain derivatives have been shown to inhibit deoxyhypusine (B1670255) synthase (DHPS), a key enzyme in the activation of eukaryotic translation initiation factor 5A (eIF5A), which is linked to cell proliferation in cancers like melanoma. Other anticancer mechanisms include the inhibition of histone deacetylases (HDACs), telomerase, and thymidine (B127349) phosphorylase, all of which are crucial for cancer cell survival and growth. nih.gov Furthermore, some 1,3,4-oxadiazole compounds have been designed as effective inhibitors of the epidermal growth factor receptor (EGFR), a protein that plays a critical role in cell cycle regulation and is a well-established target for anticancer drugs.

In the context of metabolic disorders, derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of α-glucosidase. This enzyme is involved in the digestion of carbohydrates, and its inhibition can help in managing blood glucose levels in diabetic patients.

The table below provides a summary of various enzymes inhibited by 1,3,4-oxadiazole derivatives and the associated pharmacological implications.

| Target Enzyme | Associated Pharmacological Property | Therapeutic Potential |

| Deoxyhypusine Synthase (DHPS) | Anti-proliferative | Melanoma Treatment |

| Histone Deacetylase (HDAC) | Anticancer | Cancer Therapy nih.gov |

| Telomerase | Anticancer | Cancer Therapy nih.gov |

| Thymidine Phosphorylase | Anticancer | Cancer Therapy nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Cancer Therapy |

| α-Glucosidase | Antihyperglycemic | Diabetes Management |

Advanced Applications and Future Research Directions for 2 Cyclopropyl 5 Methyl 1,3,4 Oxadiazole

Agrochemical Applications of 1,3,4-Oxadiazole (B1194373) Derivatives

Compounds based on the 1,3,4-oxadiazole structure play an important role in modern agriculture, serving as potent plant protection agents due to their insecticidal, herbicidal, and fungicidal activities. mdpi.comresearchgate.net

Development as Insecticidal Agents

The 1,3,4-oxadiazole moiety is a key component in the synthesis of new insecticidal agents. mdpi.com Research has demonstrated that compounds incorporating this heterocyclic system can be effective against various agricultural pests. researchgate.net For instance, studies have shown that certain 1,3,4-oxadiazole derivatives exhibit significant insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis) and the oriental armyworm (Mythimna separata). researchgate.netnih.gov

In one study, fraxinellone-based thioethers containing 1,3,4-oxadiazole moieties were synthesized and tested against the oriental armyworm. Many of the synthesized analogues showed higher final mortality rates than the toosendanin (B190432) standard, with one compound achieving a mortality rate of 75.9%. researchgate.net Similarly, another research effort focused on synthesizing 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridines and testing their efficacy against pests such as the cotton bollworm (Helicoverpa armigera) and the tobacco leaf-eating caterpillar (Spodoptera litura). scispace.com

Table 1: Insecticidal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| Fraxinellone-based thioethers with 1,3,4-oxadiazole | Oriental armyworm (Mythimna separata) | Up to 75.9% final mortality rate | researchgate.net |

| Sarisan derivatives with 1,3,4-oxadiazole | Oriental armyworm (Mythimna separata) | 69.0% corrected mortality rate | researchgate.net |

| Chitosan-grafted 1,3,4-oxadiazoles | Cotton leafworm (Spodoptera littoralis) | Considered good insecticide candidates | nih.gov |

| 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) | House flies, leaf rollers | Strong activity reported | mdpi.com |

Herbicidal and Fungicidal Potential

Beyond insecticides, 1,3,4-oxadiazole derivatives are widely utilized for their herbicidal and fungicidal properties. mdpi.comresearchgate.net For example, oxadiazone is a commercialized herbicide built upon this chemical scaffold. mdpi.com Researchers have designed and synthesized novel 1,3,4-oxadiazole compounds that show potent herbicidal effects against various weeds. A recent study developed a series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles which displayed excellent herbicidal activities against Amaranthus retroflexus and Digitaria sanguinalis, with some variants achieving over 90% inhibition at concentrations of 100-200 mg/L. acs.orgnih.gov One particular compound from this series, 4l, showed promise as a selective herbicide for weed control in maize fields. acs.orgnih.gov

The fungicidal potential of this class of compounds is also well-documented. mdpi.com A novel series of 2,5-disubstituted-1,3,4-oxadiazole derivatives containing a 5-phenyl-2-furan moiety demonstrated significant in vivo fungicidal activity against Botrytis cinerea and Rhizoctonia solanii. nih.gov Some of these compounds were even more effective than commercial fungicides like Pyrimethanil and Validamycin. nih.gov Furthermore, another study investigated a 1,3,4-oxadiazole compound, designated LMM6, for its activity against Candida albicans, a common cause of fungal infections. nih.govresearchgate.net LMM6 was highly effective against numerous clinical isolates of C. albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. nih.govresearchgate.net

Table 2: Herbicidal and Fungicidal Activity of 1,3,4-Oxadiazole Derivatives

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles | Amaranthus retroflexus (weed) | >90% inhibition at 100-200 mg/L | acs.orgnih.gov |

| 2,5-disubstituted-1,3,4-oxadiazoles with 5-phenyl-2-furan | Botrytis cinerea (fungus) | Superior effect over commercial fungicides | nih.gov |

| LMM6 (a 1,3,4-oxadiazole derivative) | Candida albicans (fungus) | MIC values of 8-32 µg/mL | nih.govresearchgate.net |

| Oxadiazone derivatives | Echinochloa cruss-galli (weed) | Effective herbicidal activity | mdpi.com |

Role in Medicinal Chemistry and Drug Design Frameworks

The 1,3,4-oxadiazole ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into drug design to elicit a wide array of biological activities. nih.gov This includes anticancer, antibacterial, anti-inflammatory, and antiviral properties. mdpi.comnih.govopenmedicinalchemistryjournal.com

Bioisosteric Replacement Strategies Utilizing 1,3,4-Oxadiazole Scaffolds

A key strategy in drug design is bioisosterism, where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's efficacy or pharmacokinetic profile. The 1,3,4-oxadiazole ring is often used as a bioisostere for amide and ester groups. nih.gov This substitution is advantageous because the oxadiazole ring is generally more resistant to metabolic degradation by hydrolysis compared to esters or amides.

Studies have explored the replacement of the 1,2,4-oxadiazole (B8745197) isomer with the 1,3,4-oxadiazole ring. nih.govrsc.org This bioisosteric switch can lead to compounds with higher polarity, increased metabolic stability, and reduced interaction with unintended targets like hERG channels, which is a crucial consideration in drug safety. nih.govrsc.org The ability of the 1,3,4-oxadiazole moiety to participate in hydrogen bonding also makes it a valuable pharmacophore for interacting with biological targets like enzymes and receptors. nih.gov

Design of Novel Therapeutic Agents based on Oxadiazole Core Structure

The 1,3,4-oxadiazole core serves as a fundamental building block for the synthesis of new therapeutic agents. mdpi.com Its rigid, planar structure and electronic properties allow for diverse substitutions at the 2- and 5-positions, enabling chemists to fine-tune the biological activity. mdpi.com This structural versatility has led to the development of numerous compounds with a broad spectrum of pharmacological effects. nih.govopenmedicinalchemistryjournal.com

For instance, Raltegravir, an antiviral drug used in the treatment of HIV, features a 1,3,4-oxadiazole ring in its structure. mdpi.com The scaffold is also central to the design of novel anticancer agents. nih.gov Research has shown that 2,5-disubstituted 1,3,4-oxadiazoles can induce apoptosis and perturb the cell cycle in cancer cell lines. nih.gov Furthermore, a related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has been synthesized and demonstrated good antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. orientjchem.org

Applications in Materials Science and Advanced Technologies

The utility of 1,3,4-oxadiazole derivatives extends beyond biological applications into the realm of materials science. mdpi.com The inherent chemical and thermal stability of the oxadiazole ring, combined with its unique electronic properties, makes it suitable for use in advanced technologies. nih.gov The 1,3,4-oxadiazole moiety often functions as an electron-withdrawing group, a property that is valuable in various conducting systems. mdpi.com

These compounds have been incorporated into polymers and are used as luminescent materials for organic light-emitting diodes (OLEDs). researchgate.net Their high photoluminescence quantum yield and stability contribute to the performance of these electronic devices. nih.gov The structural versatility of oxadiazoles (B1248032) allows for the synthesis of materials with tailored optical and electronic properties for applications in optoelectronics. researchgate.net

Integration into Electro-Optical Devices

The unique electronic characteristics of the 1,3,4-oxadiazole ring make it a valuable component in the development of electro-optical devices. The oxadiazole moiety is electron-deficient, which imparts excellent electron-transporting capabilities. lifechemicals.com This property is highly sought after in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Table 1: Properties of Oxadiazole Derivatives in Electro-Optical Applications

| Class of Compound | Application | Key Property | Reference |

|---|---|---|---|

| 2,5-Diaryl-1,3,4-oxadiazoles | OLEDs | Electron-transporting materials | rsc.org |

| 1,3,4-Oxadiazole Polymers | OLEDs | Blue-light-emitting polymers | lifechemicals.com |

Development of Functional Materials

Beyond electro-optics, the 1,3,4-oxadiazole scaffold is a building block for a variety of functional materials, prized for its thermal stability and versatile chemistry. lifechemicals.com The rigid, aromatic nature of the oxadiazole ring contributes to the creation of robust materials with specialized properties.

Researchers have successfully incorporated 1,3,4-oxadiazole units into polymers to create materials with high thermal resistance. lifechemicals.com These polymers are valuable in applications where materials must withstand high temperatures without degrading. Furthermore, the inherent fluorescence of some oxadiazole derivatives has led to their use as laser dyes. lifechemicals.com The specific substitution pattern, such as that in 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole, can be tailored to achieve desired physical properties, influencing everything from solubility in common solvents for processing to the final material's mechanical strength and optical characteristics.

Table 2: Functional Materials Based on 1,3,4-Oxadiazole

| Material Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Oxadiazole-based Polymers | High thermal resistance | Aerospace, electronics | lifechemicals.com |

| Oxadiazole Dyes | Strong fluorescence | Lasers, optical sensors | lifechemicals.com |

| Metallo-mesogens | Liquid crystal properties | Display technologies | lifechemicals.com |

Emerging Research Areas and Future Outlook

The future of 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole and its analogues is expanding into novel and interdisciplinary research areas. Advances in synthetic chemistry, computational tools, and our understanding of biological systems are paving the way for next-generation applications.

Exploration of Undiscovered Biological Targets and Pathways

While 1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, current research is focused on identifying novel biological targets and elucidating new mechanisms of action. jchemrev.commdpi.com For instance, certain oxadiazole-based inhibitors have been found to interact with histone deacetylase 6 (HDAC6), an enzyme target that has proven difficult for other chemical scaffolds. nih.govacs.org The unique way the oxadiazole ring chelates with the zinc atom in the enzyme's active site presents a distinct interaction mode. nih.govacs.org

Future research will likely move beyond traditional screening against known targets like bacteria and cancer cell lines to explore more complex pathways. This includes investigating their potential as modulators of protein-protein interactions, inhibitors of emerging therapeutic targets like vascular endothelial growth factor receptor 2 (VEGFR2), or agents targeting neurodegenerative disorders by inhibiting enzymes such as glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov

Rational Design and Synthesis of Next-Generation Analogues

The principles of rational drug design are being systematically applied to the 1,3,4-oxadiazole scaffold to create next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net By making strategic structural modifications to the core, such as altering the substituents at the 2 and 5 positions, researchers can fine-tune the molecule's biological activity. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups influence a compound's interaction with its biological target. mdpi.com For example, the design of novel 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents has been guided by existing tubulin polymerization inhibitors, with modifications aimed at improving efficacy against various cancer cell lines. researchgate.net The synthesis of hybrid molecules, where the oxadiazole ring is combined with other pharmacologically active moieties like piperazine (B1678402) or pyridothiazine, is another promising strategy to develop compounds with synergistic or multi-target activities. nih.gov

Table 3: Examples of Rationally Designed Oxadiazole Analogues and Their Activities

| Analogue Type | Target/Activity | Design Strategy | Reference |

|---|---|---|---|

| Fluorinated Oxadiazoles | HDAC6 Inhibition | Introduction of fluorine to enhance potency and selectivity | nih.govacs.org |

| Oxadiazole-Amide Derivatives | VEGFR2 Inhibition | SAR-based modification to improve binding affinity | mdpi.com |

| Pyridothiazine-Oxadiazole Hybrids | COX-2 Inhibition | Hybridization of pharmacophores for synergistic effect | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclopropyl-5-methyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation of cyclopropanecarboxylic acid hydrazides with appropriate acylating agents. For example, hydrazide intermediates can undergo cyclization with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. Optimization of solvent (e.g., dry toluene or DMF) and temperature (80–120°C) is critical to achieving yields >70% .

- Key Data : Reference 6 () reports a 75% yield using POCl₃ in dry toluene at 110°C. Side products like 1,3,4-oxadiazole isomers may form if stoichiometry or reaction time is mismatched.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectral techniques:

- ¹H/¹³C NMR : Peaks at δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 2.3–2.5 ppm (methyl group), and δ 8.0–8.5 ppm (oxadiazole ring protons) confirm structure .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 179.1 (calculated) validates molecular weight.

- XRD : Resolve crystallinity and confirm non-covalent interactions (e.g., CH⋯N) in solid-state structures .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Start with antimicrobial assays (e.g., broth microdilution for MIC against S. aureus and E. coli) and cytotoxicity screening (MTT assay on cancer cell lines like MCF-7 or HeLa). Reference 1 () notes MIC values of 8–32 µg/mL for structurally similar oxadiazoles .

Advanced Research Questions

Q. How do structural modifications at the cyclopropyl or methyl positions affect biological activity?

- Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing cyclopropyl with phenyl or varying methyl to ethyl). Evaluate changes in logP (lipophilicity) via HPLC and correlate with bioactivity. shows that bulkier substituents (e.g., trifluoromethyl) enhance anticancer activity (IC₅₀ = 12 µM vs. 28 µM for methyl) .

- Contradiction Alert : Cyclopropyl derivatives in show higher antimicrobial activity than phenyl analogs, but methyl substitution may reduce solubility, complicating in vivo applications .

Q. What computational strategies can predict binding modes of this compound with target proteins?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with enzymes like COX-2 or Src kinase. highlights hydrogen bonding between the oxadiazole ring and Thr338 in Src kinase (binding energy = −9.2 kcal/mol) . Validate with in vitro kinase inhibition assays.

Q. How can crystallographic data resolve discrepancies in reported biological activities?

- Methodology : Compare XRD structures ( ) with docking results to identify bioactive conformers. For example, CH⋯π interactions in the solid state may stabilize a conformation inactive in solution, explaining variable IC₅₀ values .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others emphasize antimicrobial effects?

- Resolution : Differences in assay conditions (e.g., cancer cell line specificity vs. bacterial strain selection) and compound solubility. notes that lipophilic derivatives (logP >3) show better anticancer activity but poor aqueous solubility, reducing antimicrobial efficacy in aqueous media .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.